molecular formula C48H90O8 B12653708 Sorbitan, tritetradecanoate CAS No. 80032-90-2

Sorbitan, tritetradecanoate

Cat. No.: B12653708
CAS No.: 80032-90-2
M. Wt: 795.2 g/mol
InChI Key: MTHNXRAYKHQOHR-UBNRVJQBSA-N
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Description

Contextualization of Polyol Ester Surfactants in Scientific Inquiry

Polyol esters are a significant class of non-ionic surfactants that have garnered considerable attention within the scientific community. researchgate.net These compounds are synthesized through the esterification of polyols (alcohols containing multiple hydroxyl groups), such as glycerol, sorbitol, and sugars, with fatty acids. researchgate.nettaylorfrancis.com The ease of this chemical reaction, combined with the wide availability of both polyol and fatty acid feedstocks, allows for the creation of a diverse array of surfactant molecules tailored for specific applications. researchgate.nettaylorfrancis.com

In academic and industrial research, polyol esters are investigated for a multitude of applications. They are recognized for their effectiveness as emulsifiers, lubricants, and texturizers. shreechem.inresearchgate.net Research has explored their use as bio-lubricants to replace petroleum-based oils, demonstrating properties like high viscosity, low volatility, and improved biodegradability. tandfonline.com Studies have shown that polyol esters can significantly reduce the coefficient of friction in various systems. researchgate.net Furthermore, the scientific field of biosurfactants has seen a focus on polyol esters of fatty acids (PEFA) produced by microorganisms, such as certain yeast species, which are studied for their potential as environmentally friendly alternatives to synthetic surfactants. nih.gov The performance and physical properties of these esters are highly dependent on their composition, including the specific polyol and fatty acid chain length used, making the precise control of synthesis and processing conditions a key area of study. researchgate.nettaylorfrancis.com

Significance of Sorbitan (B8754009) Esters as Non-ionic Surface-Active Agents in Chemical Sciences

Within the broader category of polyol esters, sorbitan esters represent a particularly important and widely studied subgroup of non-ionic surfactants. shreechem.inwikipedia.org These compounds are derived from sorbitol, a six-carbon sugar alcohol. pcc.eu The synthesis process involves the dehydration of sorbitol to form a mixture of cyclic ethers known as sorbitan, which is then esterified with fatty acids like lauric, palmitic, stearic, or oleic acid. pcc.euiiis.org This process results in amphiphilic molecules with a polar, hydrophilic sorbitan head and one or more nonpolar, hydrophobic fatty acid chains. shreechem.in

The unique structure of sorbitan esters makes them highly effective emulsifying agents, particularly for stabilizing water-in-oil (W/O) emulsions, though they can be combined with more hydrophilic surfactants like polysorbates to create oil-in-water (O/W) emulsions. wikipedia.orgpcc.eu Their non-ionic nature ensures stability across a range of pH values and in the presence of electrolytes. researchgate.netcir-safety.org Scientific research has focused on characterizing their physicochemical properties, such as their ability to form stable monolayers at interfaces and their thermal stability. shreechem.inmdpi.com Sorbitan esters are valued for their biodegradability and derivation from natural sources. shreechem.innih.gov Research has also investigated their crystallization behavior, noting that esters with saturated hydrocarbon tails tend to crystallize upon cooling, a property that influences their application in structuring oils and creating stable foams. nih.govrsc.org

Interactive Table 1: Properties of Common Sorbitan Esters

Common NameFatty AcidTypical Physical State (Room Temp.)Key Research Applications
Sorbitan MonolaurateLauric AcidLiquidEmulsifier in lightweight cosmetic and pharmaceutical formulations. shreechem.in
Sorbitan MonopalmitatePalmitic AcidWaxy SolidEmulsifier, structuring agent in oleogels. mdpi.com
Sorbitan MonostearateStearic AcidWaxy Flakes/SolidW/O emulsifier, foam stabilizer, organogelator. shreechem.innih.govatamanchemicals.com
Sorbitan MonooleateOleic AcidViscous LiquidW/O emulsifier, lubricant, foam stabilization. shreechem.innih.gov
Sorbitan TrioleateOleic AcidLiquidW/O emulsifier. cir-safety.org
Sorbitan TristearateStearic AcidHard, Waxy SolidW/O emulsifier, crystal modifier in fats. mdpi.com

Research Imperatives and Scholarly Focus on Sorbitan, Tritetradecanoate

This compound, also known as sorbitan trimyristate, is a specific triester within the sorbitan ester family. googleapis.comepo.org It is formed from the reaction of sorbitan with three molecules of tetradecanoic acid (commonly known as myristic acid). As a member of the sorbitan ester class, it functions as a non-ionic surfactant, sharing the characteristic lipophilic nature due to its three long fatty acid chains, which makes it highly soluble in oil phases. pcc.eunih.gov

The research imperative for this compound lies in its contribution to the collective understanding and application of sorbitan esters. Scholarly focus includes its synthesis, characterization, and performance as part of surfactant systems. iiis.orgresearchgate.net Its properties are understood in relation to other sorbitan esters, where the length of the fatty acid chain (C14 for tetradecanoate) and the degree of esterification (tri-ester) determine its specific physical properties and functionality, such as its melting point and hydrophile-lipophile balance (HLB). nih.govresearchgate.net Further research into such specific esters helps in fine-tuning formulations for specialized applications requiring precise emulsification, stabilization, or surface modification properties.

Interactive Table 2: Known Properties of this compound

PropertyValue / DescriptionSource
Chemical NameThis compound thegoodscentscompany.com, perflavory.com
SynonymsSorbitan trimyristate googleapis.com, epo.org
CAS Number80032-90-2 thegoodscentscompany.com, perflavory.com
Molecular FormulaC48H90O8 (representative)Inferred from structure
Chemical ClassNon-ionic Surfactant, Polyol Ester pcc.eu, researchgate.net
Function in ResearchEmulsifier, Surfactant in formulations googleapis.com, epo.org
Noted ApplicationComponent in rust-preventive oil compositions googleapis.com, epo.org

Properties

CAS No.

80032-90-2

Molecular Formula

C48H90O8

Molecular Weight

795.2 g/mol

IUPAC Name

[(3S,4R,5R)-5-[(1R)-2-hydroxy-1-tetradecanoyloxyethyl]-4-tetradecanoyloxyoxolan-3-yl] tetradecanoate

InChI

InChI=1S/C48H90O8/c1-4-7-10-13-16-19-22-25-28-31-34-37-44(50)54-42(40-49)47-48(56-46(52)39-36-33-30-27-24-21-18-15-12-9-6-3)43(41-53-47)55-45(51)38-35-32-29-26-23-20-17-14-11-8-5-2/h42-43,47-49H,4-41H2,1-3H3/t42-,43+,47-,48-/m1/s1

InChI Key

MTHNXRAYKHQOHR-UBNRVJQBSA-N

Isomeric SMILES

CCCCCCCCCCCCCC(=O)O[C@H]1CO[C@@H]([C@@H]1OC(=O)CCCCCCCCCCCCC)[C@@H](CO)OC(=O)CCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCC(=O)OC1COC(C1OC(=O)CCCCCCCCCCCCC)C(CO)OC(=O)CCCCCCCCCCCCC

Origin of Product

United States

Synthetic Methodologies and Biosynthesis of Sorbitan Esters

Advanced Esterification Pathways for Sorbitan (B8754009) Ester Production

The synthesis of sorbitan esters, including sorbitan, tritetradecanoate, is primarily achieved through the esterification of sorbitan with fatty acids. shreechem.in This process involves the reaction of sorbitol, a sugar alcohol, which is first dehydrated to form sorbitan (a cyclic ether). mdpi.com The resulting sorbitan is then esterified with one or more fatty acids. shreechem.in

Advanced esterification strategies aim to enhance reaction efficiency, yield, and product purity while minimizing environmental impact. mdpi.com One approach involves the use of heterogeneous acid catalysts, such as sulfonated polystyrene-divinylbenzene resins like Amberlyst 15 and Amberlyst 70. mdpi.com These solid acid catalysts offer advantages over traditional homogeneous catalysts, including easier product separation, catalyst reusability, and reduced waste generation. mdpi.com The reaction mechanism involves the protonation of the carboxylic acid by the acid catalyst, which activates the carbonyl group for nucleophilic attack by the alcohol (sorbitan), leading to the formation of a tetrahedral intermediate and subsequent elimination of water to form the ester. mdpi.com

Another advanced technique is mechanochemical esterification, which utilizes mechanical energy to activate reactants in a solvent-free, solid-state transformation. mdpi.com Supercritical carbon dioxide (scCO2) can also be employed as a reactive solvent, offering a non-toxic and environmentally benign medium for the reaction. mdpi.com Furthermore, microbubble technology can enhance mass transfer, overcoming limitations of classical esterification processes. mdpi.com

The reaction temperature is a critical parameter in the direct esterification of sorbitol. Increasing the temperature generally increases the reaction rate, leading to a higher degree of hydroxyl substitution and a greater proportion of higher esters. google.com The temperature is typically controlled within the range of 170°C to 260°C. google.comepo.org To achieve a desired distribution of esters, the reaction time can be adjusted in conjunction with the temperature. google.com For instance, a two-stage process can be employed where sorbitol is first dehydrated to sorbitan at around 180°C using a catalyst like phosphoric acid, followed by esterification with a fatty acid at a higher temperature (e.g., 220°C) with an alkaline catalyst like sodium hydroxide (B78521). researchgate.net

Transesterification Approaches in Sorbitan Ester Synthesis

Transesterification offers an alternative pathway to direct esterification for the synthesis of sorbitan esters. This method involves the reaction of sorbitol or sorbitan with a fatty acid ester, typically a methyl ester, in the presence of a catalyst. googleapis.com This process can be advantageous in certain situations, potentially offering milder reaction conditions and different selectivity compared to direct esterification.

A typical transesterification process involves reacting sorbitol and/or sorbitan with a fatty acid methyl ester under a nitrogen stream at temperatures ranging from 140 to 190°C. googleapis.com The reaction is monitored, for example by thin-layer chromatography, to determine its completion by observing the disappearance of the starting fatty acid ester. googleapis.com Alkaline catalysts, such as sodium methoxide, are commonly used to facilitate the reaction. googleapis.com

The choice of catalyst is crucial for the efficiency of the transesterification process. While homogeneous basic catalysts are effective, they can be difficult to remove from the final product. The use of heterogeneous catalysts is also being explored in transesterification to simplify purification and improve sustainability. mdpi.com

Control of Esterification Degree: Investigating Mono-, Di-, and Triester Selectivity

The functionality and physical properties of sorbitan esters are largely determined by their degree of esterification, meaning the average number of fatty acid molecules attached to the sorbitan ring. mdpi.com Therefore, controlling the selectivity towards mono-, di-, or triesters is a critical aspect of the synthesis process. Sorbitan has four available hydroxyl groups for esterification, leading to the potential formation of mono-, di-, tri-, and tetraesters. google.com

Several factors influence the degree of esterification:

Molar Ratio of Reactants: The ratio of fatty acid to sorbitan is a primary determinant of the final product distribution. An excess of fatty acid will generally favor the formation of higher esters. google.com

Reaction Temperature and Time: As mentioned earlier, higher temperatures and longer reaction times tend to drive the reaction towards more complete substitution, resulting in a higher proportion of di- and triesters. google.com By carefully controlling these parameters, the desired ester distribution can be targeted.

Catalyst Type and Concentration: The choice of catalyst can influence the selectivity of the reaction. For example, enzymatic catalysis using lipases has been shown to produce a significantly higher proportion of monoesters compared to chemical synthesis. researchgate.net

Anhydro Sorbitol Hydroxyl Number: In a two-step process, the degree of anhydrization of sorbitol (measured by its hydroxyl number) before esterification can influence the final ester composition. Different hydroxyl number ranges are optimal for producing different types of sorbitan esters. google.com

The following table illustrates the typical distribution of esters in a commercial sorbitan oleate (B1233923) product synthesized chemically versus enzymatically.

Ester TypeChemical Synthesis (%)Enzymatic Synthesis (Lipase) (%)
Monoester ~50~80
Di- and Triesters ~50~20

This table demonstrates the higher selectivity for monoester formation using enzymatic catalysis. researchgate.net

Purification Techniques for Research-Grade Sorbitan Esters

Commercial sorbitan esters are typically complex mixtures containing unreacted starting materials, as well as mono-, di-, tri-, and sometimes tetraesters. researchgate.net For research and specialized applications, high-purity sorbitan esters are often required. This necessitates the use of effective purification techniques.

Chromatographic Purification Strategies for Sorbitan Ester Mixtures

Chromatography is a powerful tool for the separation and purification of sorbitan ester mixtures.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC using a C18 column is an effective method for separating sorbitan esters into mono-, di-, tri-, and tetraester fractions. researchgate.net This technique allows for the quantitative determination of the distribution of these fractions in a mixture. researchgate.net

Gas Chromatography (GC): GC can be used to analyze the individual mono- and di-fatty acid esters and the polyols after they have been converted to their trimethylsilyl (B98337) ethers. semanticscholar.org

Silica (B1680970) Gel Chromatography: This technique can be used for the partial purification of sorbitan ester extracts. nih.gov

Capillary Supercritical Fluid Chromatography (SFC): SFC offers a rapid and quantitative method for the separation and identification of sorbitan ester surfactants. It can effectively separate the mixture into starting materials and mono-, di-, tri-, and tetraesters. researchgate.net

Crystallization-Based Separation and Purification Methods for Related Lipid Compounds

Crystallization is a fundamental technique for the purification of lipid compounds and can be applied to the separation of sorbitan esters. The principle of crystallization relies on the differences in solubility of the various components in a mixture at a given temperature. annualreviews.org

Factors that influence lipid crystallization and can be manipulated for purification include:

Crystallization Temperature: Controlling the temperature is crucial for inducing the crystallization of the desired compound while keeping impurities in solution. annualreviews.org

Cooling Rate: The rate at which a solution is cooled can affect the size and purity of the resulting crystals. annualreviews.org

Solvent System: The choice of solvent is critical as it dictates the solubility of the different components. A solvent system can be designed to selectively crystallize a specific sorbitan ester. A method for producing high-purity 1,4-sorbitan involves multiple crystallizations in a lower alcohol. google.com

Shear or Agitation: The application of shear during crystallization can influence the nucleation and growth of crystals. annualreviews.org

By carefully controlling these parameters, it is possible to fractionate a mixture of sorbitan esters and isolate compounds with a specific degree of esterification. The process of lipid crystallization is complex and is influenced by the interactions between the different lipid molecules in the mixture. researchgate.net

Analytical and Spectroscopic Characterization of Sorbitan Esters

Chromatographic Separations and Quantitative Distribution Analysis

Chromatographic techniques are paramount in the analysis of sorbitan (B8754009) esters, enabling the separation of this intricate mixture into its constituent parts for quantitative assessment. High-performance liquid chromatography (HPLC), gas chromatography (GC), and thin-layer chromatography (TLC) each play a distinct role in the comprehensive characterization of Sorbitan, tritetradecanoate.

High-Performance Liquid Chromatography (HPLC) for Sorbitan Ester Fractionation

High-performance liquid chromatography is a powerful tool for the separation of sorbitan ester surfactants into fractions based on the degree of esterification. Both reversed-phase and normal-phase methodologies are employed to achieve this separation.

Reversed-phase HPLC (RP-HPLC) is a widely utilized technique for the analysis of sorbitan esters. nih.govresearchgate.net This method separates molecules based on their hydrophobicity. In the context of sorbitan esters, the elution order is typically from the more polar, less esterified components to the more nonpolar, highly esterified components.

An improved and straightforward RP-HPLC method using a C18 column has been developed for the efficient separation of sorbitan ester surfactants. researchgate.net This allows for the quantitative determination of the distribution of sorbitan mono-, di-, tri-, and tetraester fractions. researchgate.net The separation of mono-, di-, and trisorbitan esters of various fatty acids has been successfully achieved using an RP-18 column without the need for derivatization. semanticscholar.org A mobile phase consisting of an isopropanol/water mixture is often effective for the elution of these compounds. semanticscholar.org For the analysis of C16/C18 sorbitan esters, a similar methodology employing an Inertsil ODS-2 HPLC column with an acetone (B3395972) and water gradient has been utilized. google.com

The general principle of RP-HPLC involves a nonpolar stationary phase (like C18) and a polar mobile phase. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. The more hydrophobic a molecule (i.e., the more fatty acid chains it has), the stronger it will interact with the stationary phase, resulting in a longer retention time.

ParameterCondition
ColumnReversed-Phase C18 (RP-18), 5 µm
Mobile PhaseGradient of Water and Acetonitrile/Isopropanol
DetectorEvaporative Light Scattering Detector (ELSD)
Flow Rate1.0 mL/min
TemperatureAmbient or controlled (e.g., 30°C)

Normal-phase HPLC (NP-HPLC) separates compounds based on their polarity, utilizing a polar stationary phase and a nonpolar mobile phase. In this mode, the most polar compounds are retained the longest. NP-HPLC is particularly effective for separating lipid classes based on the number and type of their polar functional groups. This technique can be applied to sorbitan esters to separate them based on the polarity differences imparted by the hydroxyl and ester groups.

Sorbitan esters lack a significant UV chromophore, making detection by standard UV-Vis detectors challenging. The Evaporative Light Scattering Detector (ELSD) is a universal detector well-suited for the analysis of such non-volatile compounds. peakscientific.comquercus.be

The principle of ELSD involves three steps:

Nebulization: The eluent from the HPLC column is mixed with an inert gas (typically nitrogen) to form a fine aerosol.

Evaporation: The aerosol passes through a heated drift tube where the mobile phase is evaporated, leaving behind solid particles of the non-volatile analyte.

Detection: The analyte particles pass through a light beam, and the scattered light is detected by a photodiode or photomultiplier tube. The intensity of the scattered light is proportional to the mass of the analyte. peakscientific.com

ELSD offers several advantages, including high sensitivity for non-volatile analytes, stable baselines with gradient elution, and a response that is more uniform across different compounds compared to UV detection. quercus.be Typical ELSD settings for sorbitan ester analysis might involve a drift tube temperature of around 45°C and a nebulizer gas pressure of approximately 2.8 bar. nih.gov

ParameterTypical Setting
Drift Tube Temperature40-50°C
Nebulizer GasNitrogen
Gas Pressure2.5 - 3.5 bar
GainVariable, depending on concentration

Gas Chromatography (GC) for Hydrolyzed Fatty Acid Composition and Related Compounds

Gas chromatography is an essential technique for determining the fatty acid profile of this compound. Since sorbitan esters themselves are not sufficiently volatile for direct GC analysis, they must first be hydrolyzed to break the ester bonds, liberating the constituent fatty acids and polyols.

The liberated fatty acids are then derivatized to form more volatile compounds, typically fatty acid methyl esters (FAMEs). restek.com This is commonly achieved by refluxing with methanolic sodium hydroxide (B78521) followed by esterification with a reagent like boron trifluoride in methanol. restek.com The resulting FAMEs are then extracted and analyzed by GC, usually with a flame ionization detector (FID). researchgate.net Capillary GC columns provide the high efficiency needed to separate complex mixtures of FAMEs. restek.com This analysis confirms the presence of tetradecanoic acid (myristic acid) and allows for the quantification of any other fatty acids that may be present as impurities.

The polyol portion (sorbitol, sorbitan, isosorbide) can also be analyzed by GC after conversion to volatile trimethylsilyl (B98337) (TMS) ethers. semanticscholar.org

ParameterCondition
DerivatizationConversion to Fatty Acid Methyl Esters (FAMEs)
ColumnCapillary GC Column (e.g., FAMEWAX)
Injector Temperature~250°C
DetectorFlame Ionization Detector (FID)
Detector Temperature~260°C
Carrier GasHelium or Hydrogen

Thin Layer Chromatography (TLC) in Sorbitan Ester Screening and Method Development

Thin-layer chromatography is a simple, rapid, and cost-effective method for the qualitative analysis and screening of sorbitan esters. semanticscholar.org It can be used to separate the different classes of esters (mono-, di-, tri-esters) and to identify the presence of unreacted starting materials.

For the separation of surfactants like sorbitan esters, silica (B1680970) gel plates are commonly used as the stationary phase. A variety of mobile phase systems can be employed, with their composition adjusted to achieve the desired separation. For instance, a mobile phase consisting of 5% aqueous thiourea–acetone–methanol (60:20:20, v/v/v) has been used for the separation of coexisting surfactants on a silica layer. oup.com After development, the spots can be visualized using a suitable reagent, such as a modified Dragendorff reagent or by charring with sulfuric acid. oup.com

High-Performance Size Exclusion Chromatography (HPSEC) for Polymer Distribution Analysis

High-Performance Size Exclusion Chromatography (HPSEC), also known as Gel Permeation Chromatography (GPC), is a vital technique for analyzing the distribution of oligomers and polymers within a sample. paint.orgspecificpolymers.com This method separates molecules based on their size, or more precisely, their hydrodynamic volume in solution. paint.org

The separation process occurs as the sample passes through a column packed with porous material. Larger molecules, which cannot enter the pores, travel a shorter path and elute first. paint.org Smaller molecules can penetrate the pores to varying degrees, resulting in a longer retention time. This effective separation by size allows for the determination of key parameters such as weight average molecular weight (Mw), number average molecular weight (Mn), and the polydispersity index (PDI), which describes the breadth of the molecular weight distribution. specificpolymers.com

In the context of this compound, HPSEC is indispensable for characterizing the distribution of different esterified species. The use of high-efficiency columns, packed with microparticulate materials, provides the high resolution necessary to separate the low-molecular-weight oligomers typical of sorbitan ester mixtures. paint.orgopenaccessjournals.com This allows for the quantification of the relative amounts of mono-, di-, tri-, and other ester forms, providing crucial information for quality control and for understanding the relationship between composition and functional properties. specificpolymers.com

Liquid Chromatography-Mass Spectrometry (LC/MS) for Complex Mixture Elucidation

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. tuwien.at It is an essential tool for the detailed analysis of complex mixtures like sorbitan esters. researchgate.net

Initially, the liquid chromatography component separates the sample into its individual components based on their physicochemical properties (e.g., polarity). tuwien.at As each separated component elutes from the LC column, it is introduced into the mass spectrometer. The MS then ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), providing highly specific molecular weight information that aids in identification. researchgate.net

For fatty acids and their esters, which can have poor ionization efficiency, chemical derivatization is often employed prior to LC-MS analysis. nih.govnih.gov This process modifies the molecule to enhance its ionization, leading to improved sensitivity and detection. LC-MS is particularly well-suited for identifying the various fatty acid esters present in this compound, distinguishing between different positional isomers, and identifying trace impurities that may be present in the mixture. researchgate.net

Spectroscopic Investigations for Structural and Conformational Research

Spectroscopic techniques are fundamental in determining the molecular structure and conformational details of this compound. These methods provide insights into the functional groups present and the arrangement of atoms within the molecule.

Infrared Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a widely used technique for identifying the functional groups present in a molecule. vscht.cz Organic molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their chemical bonds, such as stretching or bending. vscht.cz

For an ester like this compound, the IR spectrum shows several characteristic absorption bands. The most prominent is the sharp, intense carbonyl (C=O) stretching peak, which for a saturated ester typically appears in the range of 1735-1750 cm⁻¹. spectroscopyonline.comlibretexts.org Additionally, esters exhibit two distinct C-O stretching bands: one for the C-O bond adjacent to the carbonyl group and another for the O-alkyl portion, which are typically found in the 1000 to 1300 cm⁻¹ region. spectroscopyonline.com

The long alkyl chains of the tetradecanoate (B1227901) groups give rise to strong C-H stretching absorptions just below 3000 cm⁻¹. vscht.czlibretexts.org The presence of unesterified hydroxyl (-OH) groups on the sorbitan ring would be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. acs.org

Table 1: Characteristic Infrared Absorption Bands for this compound

Functional Group Vibration Type Typical Wavenumber (cm⁻¹)
O-H (hydroxyl) Stretching 3200 - 3600 (broad)
C-H (alkane) Stretching 2850 - 2960 (strong)
C=O (ester) Stretching 1735 - 1750 (strong, sharp)

Raman Spectroscopy for Polymorphic Characterization of Related Triglyceride Systems

Raman spectroscopy is another vibrational spectroscopy technique that provides complementary information to IR spectroscopy. It is particularly sensitive to nonpolar bonds, making it an excellent tool for studying the hydrocarbon chains in lipids and for analyzing their conformational order and crystalline packing (polymorphism). researchgate.netacs.org While direct studies on this compound are limited, extensive research on triglycerides, which are structurally analogous, provides a strong basis for its characterization. researchgate.netresearchgate.netnih.gov

Key regions in the Raman spectrum for analyzing the structure of such molecules include the C-H stretching region (2800–3000 cm⁻¹) and the C-C skeletal stretching region (1000–1200 cm⁻¹). researchgate.net These regions are sensitive to the conformational order of the alkyl chains and the interactions between adjacent molecules in the solid state.

The C-H stretching region of the Raman spectrum is particularly informative for characterizing the crystalline structure of lipids. researchgate.net This region is dominated by two strong bands corresponding to the symmetric (around 2845 cm⁻¹) and asymmetric (around 2880 cm⁻¹) stretching vibrations of the methylene (B1212753) (CH₂) groups in the fatty acid chains. researchgate.netresearchgate.net

Table 2: Key Raman Bands for Polymorphic Characterization of Related Triglyceride Systems

Vibration Mode Wavenumber (cm⁻¹) Significance
Symmetric CH₂ Stretching ~2845 Used in intensity ratio to determine crystalline packing
Asymmetric CH₂ Stretching ~2880 Used in intensity ratio to determine crystalline packing

Thermal Analysis and Phase Behavior Studies

The thermal properties and phase behavior of this compound are critical for its application and performance. Techniques such as Differential Scanning Calorimetry (DSC) are employed to investigate these characteristics. rsc.org

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This allows for the detection of thermal transitions such as melting and crystallization. rsc.org A typical DSC analysis involves controlled heating and cooling cycles. During cooling, an exothermic peak is observed corresponding to the crystallization of the material, while during heating, an endothermic peak signifies melting. rsc.orgmdpi.com

For sorbitan esters with saturated fatty acid tails, like this compound, the crystallization is primarily driven by the packing of these hydrocarbon tails upon cooling. rsc.org The temperatures and enthalpies of these transitions provide crucial data on the material's physical state at different temperatures. Furthermore, studies on sorbitan ester monolayers have shown that as temperature increases, the monolayers tend to expand, and their collapse pressure is lowered, indicating a change in the molecular packing and stability at interfaces. nih.gov

Differential Scanning Calorimetry (DSC) in Polymorphic Transition Research

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to study the thermal properties of materials, including the polymorphic transitions of sorbitan esters. Polymorphism refers to the ability of a solid material to exist in more than one crystal structure. These different crystalline forms, or polymorphs, can exhibit distinct physical properties such as melting point, solubility, and stability.

In a typical DSC experiment, a sample of the sorbitan ester and a reference material are subjected to a controlled temperature program. The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. Endothermic and exothermic events, such as melting and crystallization, are detected as peaks in the DSC thermogram.

For a sorbitan ester like Sorbitan tritetradecanoate, a DSC analysis would be expected to reveal information about its melting behavior and any solid-solid transitions between different polymorphic forms. The melting point (T₀) and the enthalpy of fusion (ΔH₀) are key parameters obtained from the melting peak, providing insights into the thermal stability and crystalline perfection of the material. The presence of multiple melting peaks or other thermal events prior to melting could indicate the existence of different polymorphs or the transition from a metastable to a more stable form upon heating.

Table 1: Hypothetical DSC Data for Polymorphic Forms of Sorbitan tritetradecanoate

Polymorphic FormOnset Temperature (°C)Peak Temperature (°C)Enthalpy of Fusion (J/g)
Form α45.248.5120.3
Form β'52.855.1145.7
Form β58.961.2160.1
Note: This table is illustrative and not based on experimental data for Sorbitan tritetradecanoate.

X-ray Powder Diffraction (XRPD) for Crystalline Structure Determination and Polymorph Identification

X-ray Powder Diffraction (XRPD) is a powerful non-destructive technique used to analyze the crystalline structure of materials. It provides information about the arrangement of atoms within a crystal lattice, allowing for the identification of different polymorphic forms of a substance like Sorbitan tritetradecanoate.

In an XRPD experiment, a powdered sample is irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the crystalline planes of the sample at specific angles, according to Bragg's Law (nλ = 2d sinθ), where n is an integer, λ is the wavelength of the X-rays, d is the spacing between the crystal planes, and θ is the diffraction angle. The diffracted X-rays are detected and plotted as a function of the diffraction angle (2θ), resulting in a unique diffraction pattern for each crystalline form.

Each polymorph of Sorbitan tritetradecanoate would produce a distinct XRPD pattern characterized by a unique set of diffraction peaks at specific 2θ angles and with characteristic relative intensities. These patterns serve as fingerprints for identifying and differentiating between the various crystalline forms. Analysis of the peak positions can also be used to determine the unit cell dimensions of the crystal lattice.

Table 2: Hypothetical XRPD Peak Data for Polymorphs of Sorbitan tritetradecanoate

Polymorphic Form2θ Angle (°)d-spacing (Å)Relative Intensity (%)
Form α5.516.0580
19.84.48100
22.14.0265
Form β'6.214.2490
20.54.33100
23.03.8675
Form β7.112.44100
21.34.1795
24.53.6385
Note: This table is illustrative and not based on experimental data for Sorbitan tritetradecanoate.

Investigation of Solid-Liquid Equilibrium (SLE) and Phase Diagrams of Lipid Mixtures

The study of Solid-Liquid Equilibrium (SLE) is crucial for understanding the phase behavior of mixtures containing sorbitan esters, which is essential for their application in various formulations. A phase diagram graphically represents the physical states of a substance or a mixture under different conditions of temperature, pressure, and composition.

For a binary mixture involving Sorbitan tritetradecanoate and another component (e.g., another lipid, a solvent, or an active ingredient), the SLE phase diagram would illustrate the temperatures at which the mixture exists as a solid, a liquid, or a solid-liquid mixture at various compositions. Techniques such as DSC are commonly used to construct these diagrams by measuring the onset and completion of melting for mixtures of different compositions.

The phase diagram can reveal important information such as eutectic points (the composition at which the mixture has the lowest melting point) and the formation of solid solutions or immiscible solid phases. This knowledge is vital for controlling the crystallization process and ensuring the physical stability of products containing Sorbitan tritetradecanoate.

Analysis of Crystallization Processes and Kinetics

The crystallization of sorbitan esters from a molten state or a solution is a critical process that determines the final solid-state properties of the material, including its polymorphic form and crystal morphology. The study of crystallization kinetics provides insights into the rates of nucleation and crystal growth.

Isothermal crystallization studies, often performed using DSC, involve rapidly cooling the sample to a specific temperature below its melting point and monitoring the heat evolved as a function of time as the material crystallizes. The resulting data can be analyzed using kinetic models, such as the Avrami equation, to determine the crystallization rate constant (k) and the Avrami exponent (n). The Avrami exponent provides information about the nucleation mechanism and the dimensionality of crystal growth.

Non-isothermal crystallization kinetics can also be studied by cooling the sample at a constant rate and analyzing the data using various models to understand how the cooling rate influences the crystallization process.

Table 3: Hypothetical Avrami Parameters for Isothermal Crystallization of Sorbitan tritetradecanoate

Crystallization Temperature (°C)Avrami Exponent (n)Rate Constant (k) (min⁻ⁿ)Crystallization Half-time (t₀.₅) (min)
303.10.02515.8
352.90.0429.7
402.80.0686.1
Note: This table is illustrative and not based on experimental data for Sorbitan tritetradecanoate.

Interfacial Science and Surfactant Properties of Sorbitan Esters

Mechanisms of Interfacial Tension Reduction by Sorbitan (B8754009) Esters

Sorbitan esters, including Sorbitan, tritetradecanoate, reduce the interfacial tension between two immiscible phases, such as oil and water, by adsorbing at the interface. This phenomenon is driven by the amphiphilic nature of the molecule. The hydrophilic sorbitan head preferentially resides in the aqueous phase, while the lipophilic fatty acid chains orient themselves in the oil phase. This molecular arrangement disrupts the cohesive forces between the molecules of each phase at the interface, thereby lowering the energy required to maintain the interface, which manifests as a reduction in interfacial tension huanachemical.com.

The effectiveness of a sorbitan ester in reducing interfacial tension is influenced by factors such as the length of the alkyl chain and the number of fatty acid moieties. Generally, for sorbitan monoesters, increasing the length of the hydrocarbon chain leads to a more significant reduction in interfacial tension nih.gov. Sorbitan monostearate (C18) and sorbitan monopalmitate (C16) are more effective at lowering interfacial tension compared to sorbitan monolaurate (C12) nih.gov. Given that this compound possesses three C14 chains, it is expected to be a highly effective interfacial tension reducer due to its significant lipophilicity.

Adsorption Behavior and Interfacial Film Formation at Immiscible Interfaces

The adsorption of sorbitan esters at an oil-water interface leads to the formation of a monomolecular film. The characteristics of this film are dependent on the specific sorbitan ester and the conditions of the system. The packing of the surfactant molecules at the interface influences the stability and properties of the resulting emulsion or dispersion.

Studies on sorbitan monoesters have shown that the area occupied by each molecule at the interface is influenced by the length and saturation of the fatty acid chain nih.govnih.gov. For instance, sorbitan monooleate, with an unsaturated alkyl chain, occupies a larger area per molecule compared to its saturated counterparts like sorbitan monostearate nih.gov. This compound, with three saturated tetradecanoyl chains, is expected to form a densely packed interfacial film. This dense packing can contribute to the formation of a rigid and stable interfacial layer, which is crucial for the long-term stability of emulsions huanachemical.com.

Hydrophile-Lipophile Balance (HLB) as a Critical Design Parameter for Sorbitan Ester Functionality

The Hydrophile-Lipophile Balance (HLB) is a critical parameter for characterizing the functionality of surfactants, including sorbitan esters. The HLB value, typically on a scale of 0 to 20, indicates the relative strength of the hydrophilic and lipophilic portions of the molecule. A lower HLB value signifies a more lipophilic (oil-soluble) character, while a higher HLB value indicates a more hydrophilic (water-soluble) nature alfa-chemistry.comankara.edu.tr.

Table 1: HLB Values of Common Sorbitan Esters

Compound NameCommon NameNumber of Fatty Acid ChainsFatty Acid Chain LengthHLB Value
Sorbitan MonolaurateSpan 201C128.6 cnchemsino.comtripod.com
Sorbitan MonopalmitateSpan 401C166.7 tripod.com
Sorbitan MonostearateSpan 601C184.7 cnchemsino.comtripod.comhuanachemical.com
Sorbitan MonooleateSpan 801C18 (unsaturated)4.3 cnchemsino.com
Sorbitan TristearateSpan 653C182.1 tripod.com
Sorbitan TrioleateSpan 853C18 (unsaturated)1.8 tripod.com

Based on the trend of decreasing HLB with an increasing number of fatty acid chains, the HLB of this compound is anticipated to be in the range of 2-3.

Self-Assembly Behavior and Micelle Formation in Aqueous Media

In aqueous media, surfactant molecules above a certain concentration, known as the critical micelle concentration (CMC), self-assemble into organized structures called micelles osti.govalfa-chemistry.com. For lipophilic surfactants like sorbitan esters, this typically occurs in non-aqueous media, leading to the formation of reverse micelles. However, their self-assembly behavior is critical to their function as emulsifiers and stabilizers.

The CMC is an important parameter that indicates the efficiency of a surfactant. A lower CMC value implies that less surfactant is needed to saturate the interfaces and form micelles. Studies on sorbitan monoesters have shown that the CMC is influenced by the alkyl chain length, with longer chains generally leading to lower CMCs in non-aqueous solvents osti.gov. For instance, sorbitan monostearate and sorbitan monopalmitate exhibit lower CMC values compared to sorbitan monolaurate nih.gov.

The geometry of the surfactant molecule plays a crucial role in determining the shape of the micelles formed. The packing parameter, which relates the headgroup area, the volume of the hydrophobic tail, and the critical chain length, can predict the likely micellar shape. While many surfactants form spherical micelles, under certain conditions, non-spherical structures such as ellipsoidal, cylindrical, or worm-like micelles, as well as more complex supramolecular aggregates like vesicles, can be formed nih.govresearchgate.net.

For sorbitan esters, especially those with multiple fatty acid chains like this compound, the bulky hydrophobic portion may favor the formation of non-spherical aggregates or even lead to the formation of lamellar structures, which are the basis of vesicles. The specific morphology of the aggregates formed by this compound in a given system would depend on factors such as concentration, temperature, and the nature of the solvent.

Wetting Phenomena and Three-Phase Contact Angle Studies in Multiphase Systems

Wetting is a phenomenon that describes the ability of a liquid to maintain contact with a solid surface, and it is quantified by the contact angle mdpi.com. Surfactants can significantly alter the wetting properties of a liquid on a solid surface by adsorbing at the solid-liquid and liquid-air interfaces, thereby reducing the contact angle and promoting spreading mdpi.com.

Sorbitan esters, being effective surfactants, can act as wetting agents cnchemsino.comgoogle.com. The extent of wetting is influenced by the reduction in surface tension and the interaction of the surfactant with the solid surface. The three-phase contact line, where the solid, liquid, and vapor phases meet, is a critical region where the balance of interfacial tensions determines the contact angle.

While specific contact angle data for this compound are not available, studies on other sorbitan esters and related polysorbates demonstrate their ability to modify the wettability of various surfaces mdpi.com. The lipophilic nature of this compound suggests it would be particularly effective at modifying the wettability of hydrophobic surfaces by non-polar liquids.

Applications in Advanced Materials Science and Delivery Systems Research

Engineering of Nanoemulsions and Nanoparticles through Controlled Phase Transitions

The formation of nanoemulsions and nanoparticles can be achieved through innovative methods that harness the physical properties of lipids and surfactants. One such method involves controlled phase transitions within the lipid core, a process in which Sorbitan (B8754009), tritetradecanoate and related sorbitan esters are instrumental.

A notable advancement in nanoparticle synthesis is the "cold-burst process," a method that generates nanoparticles through a simple cooling and heating cycle. semanticscholar.orgnih.govresearchgate.net This technique avoids the need for high mechanical energy and complex equipment often required for nanoemulsion preparation. semanticscholar.orgnih.govresearchgate.net The process begins with the dispersion of lipid microparticles in an aqueous solution containing appropriate surfactants. semanticscholar.orgnih.govarxiv.org Upon cooling, the lipid drops freeze into a metastable α-polymorph, which then transitions into a more stable β-polymorph upon heating or prolonged storage. arxiv.org This polymorphic transition is the driving force behind the spontaneous disintegration of the microparticles into nanoparticles. semanticscholar.orgnih.govarxiv.org The resulting nanoparticles can have mean diameters in the range of 50 to 100 nm. semanticscholar.orgnih.govresearchgate.net

The success of this spontaneous nano-fragmentation hinges on several key requirements being met:

The three-phase contact angle at the solid lipid-water-air interface should be low, typically below 30 degrees. semanticscholar.orgnih.govresearchgate.net

The surfactant solution should have a low equilibrium surface tension (below approximately 30 mN/m) and a rapidly decreasing dynamic surface tension. semanticscholar.orgnih.govresearchgate.net

The presence of non-spherical surfactant micelles, such as ellipsoidal micelles or larger aggregates, in the surfactant solution is beneficial. semanticscholar.orgnih.gov

The polymorphic phase transition from the α-form to the β-form is a critical event in the cold-burst mechanism. arxiv.orgarxiv.org This solid-solid phase transition, common to many lipid classes including triglycerides, leads to the spontaneous creation of a network of nanopores throughout the lipid structure. arxiv.org This transition is accompanied by a volume shrinkage of the crystalline domains, contributing to the formation of this nanoporous internal structure. arxiv.org

When suitable surfactants are present in the surrounding aqueous phase, the water is able to spontaneously impregnate, or flood, these newly formed nanopores. arxiv.org This penetration of the aqueous phase into the frozen particles fractures the lipid structure at a nanoscale, causing the particles to burst and disintegrate into millions of nanometer-sized lipid particles. arxiv.orgarxiv.org Upon further heating, these solid nanoparticles melt to form a stable nanoemulsion. arxiv.org The efficiency of this disintegration process is highly dependent on the three-phase contact angle; intensive disintegration is typically observed when this angle is less than approximately 50-60°. arxiv.org

The choice and combination of surfactants are paramount for the successful formation and long-term stability of nanoemulsions. Using a mixture of surfactants is often more effective than using a single surfactant. researchgate.netmdpi.com This is because surfactant combinations can improve the stability of the nanoemulsion by enhancing the structure of the interfacial film between the oil and water phases. researchgate.net The combination of hydrophilic and lipophilic surfactants allows for the achievement of an optimal hydrophilic-lipophilic balance (HLB), which is crucial for producing smaller droplet sizes. researchgate.net

In the context of controlled phase transition methods, the presence of both oil-soluble and water-soluble surfactants in the aqueous phase has been found to lead to the most efficient particle disintegration. arxiv.org The optimization of surfactant levels is crucial, as incorrect concentrations can lead to instability phenomena such as depletion flocculation. semanticscholar.org The goal is to identify a formulation that produces the smallest possible droplets while ensuring long-term stability against creaming or coalescence. mdpi.comsemanticscholar.org

Table 1: Key Factors in the Cold-Burst Process for Nanoparticle Formation
ParameterOptimal Condition/ObservationRationale/MechanismReference
Polymorphic Transitionα-to-β phase transition of the lipidCreates a nanoporous structure within the solid lipid particle. arxiv.orgarxiv.org
Three-Phase Contact AngleBelow ~30-50 degreesFacilitates the penetration of the aqueous phase into the nanopores, leading to intensive particle disintegration. semanticscholar.orgnih.govresearchgate.net
Surface TensionEquilibrium surface tension < 30 mN/mIndicates effective surfactant adsorption at the interface, promoting wetting and fragmentation. semanticscholar.orgnih.govresearchgate.net
Surfactant MicellesPresence of non-spherical micellesContributes to the mechanism of particle bursting. semanticscholar.orgnih.gov
Surfactant TypeCombination of oil-soluble and water-soluble surfactantsLeads to the most efficient particle disintegration. arxiv.org

Role in Solid Lipid Nanoparticles (SLN) Development

Solid lipid nanoparticles (SLNs) are advanced colloidal drug delivery systems composed of a solid lipid core stabilized by surfactants. ui.ac.id These carriers are biocompatible, biodegradable, and can encapsulate both lipophilic and hydrophilic drugs, offering advantages like controlled release and improved bioavailability. brieflands.commdpi.com Sorbitan esters, including Sorbitan, tritetradecanoate, are frequently used as stabilizers in SLN formulations due to their ability to effectively reduce interfacial tension and ensure the physical stability of the nanoparticle dispersion. ui.ac.id

The development of a stable and effective SLN formulation requires careful optimization of its components, particularly the ratio of lipid to surfactant. mdpi.comnih.gov This ratio is a critical formulation parameter that significantly influences the key characteristics of the nanoparticles, such as particle size (PS), polydispersity index (PDI), and zeta potential (ZP). nih.gov

High concentrations of surfactants can lead to the formation of micelles, which have different properties from SLNs, making it crucial to determine the optimal concentration. brieflands.com Design of Experiments (DOE) is a systematic approach often employed to identify the ideal ratios and interactions between formulation parameters. brieflands.comnih.gov For instance, studies have shown that keeping the lipid concentration at an optimal level (e.g., 5%) and the surfactant concentration around 6% can yield favorable results. In one study optimizing a blank SLN formulation, the lipid phase constituted 5% of the formulation, while the surfactant/co-surfactant system made up 10%. nih.gov The concentration of the specific surfactant within the surfactant system was identified as a key parameter, with optimal results found when the primary surfactant ranged between 35% and 45% of the total surfactant amount. nih.gov

The stability and morphology of SLNs are defining characteristics for their application as delivery systems. mdpi.com Stability is primarily assessed by monitoring particle size, PDI, and zeta potential over time. nih.gov A narrow particle size distribution (indicated by a low PDI value, typically below 0.3) and a sufficiently high zeta potential (around |±30 mV|) are desirable for good physical stability, as they indicate a homogenous population and sufficient electrostatic repulsion to prevent aggregation. mdpi.commdpi.comnih.gov

The type of lipid and surfactant used plays a pivotal role in the long-term stability and morphology of the SLNs. bham.ac.ukresearchgate.net Sorbitan esters contribute to the formation of a stable surfactant layer around the solid lipid core, preventing particle aggregation. ui.ac.id The morphology and stability are also influenced by the production method and the potential for polymorphic transitions within the lipid core during storage. mdpi.comresearchgate.net Characterization techniques such as differential scanning calorimetry (DSC) can be used to investigate the crystalline state of the lipid matrix and identify any polymorphic changes that could impact drug loading and release. nih.gov An optimized formulation might exhibit a particle size of around 176 nm, a PDI of 0.268, and a zeta potential of -35.5 mV, indicating a stable and uniform nanoparticle dispersion. nih.gov

Table 2: Parameters for Characterizing Optimized Solid Lipid Nanoparticles (SLN)
CharacteristicParameterOptimal/Target ValueSignificanceReference
Physical Stability & MorphologyParticle Size (PS)50 - 1000 nm (typically < 200 nm for optimized systems)Affects bioavailability, drug release, and cellular uptake. ui.ac.idnih.gov
Polydispersity Index (PDI)< 0.3Indicates a narrow, homogeneous particle size distribution. mdpi.commdpi.com
Zeta Potential (ZP)Approximately |±30 mV|Measures surface charge; high absolute value suggests good stability against aggregation. mdpi.comnih.gov
Drug EncapsulationEncapsulation Efficiency (EE)As high as possible (e.g., > 90%)Represents the percentage of the initial drug that is successfully entrapped in the nanoparticles. mdpi.comnih.gov
Crystalline StatePolymorphismStable crystalline form (e.g., β-form)Influences drug loading capacity and prevents drug expulsion during storage. mdpi.comresearchgate.net

Interplay with Biomacromolecules in Aqueous Environments

Investigations into Protein Stability and Solubility Enhancement Mechanisms

Sorbitan esters, as nonionic surfactants, play a crucial role in stabilizing proteins in aqueous formulations. researchgate.net While specific research on this compound is limited, the general mechanisms attributed to sorbitan esters and related polysorbates offer significant insights. Proteins in aqueous solutions are susceptible to aggregation at interfaces, such as the air-water and solid-water interface, which can lead to loss of biological activity. researchgate.net Sorbitan esters can mitigate this by competitively adsorbing to these interfaces, thereby preventing protein molecules from unfolding and aggregating.

The stabilizing effect of surfactants like sorbitan esters is multifaceted. They can reduce the interfacial tension, which decreases the thermodynamic driving force for protein adsorption and denaturation. Furthermore, they can interact directly with protein molecules, with the hydrophobic fatty acid chains of the sorbitan ester associating with hydrophobic patches on the protein surface. This interaction can shield these hydrophobic regions from the aqueous environment, preventing protein-protein aggregation.

The effectiveness of a sorbitan ester in stabilizing a particular protein depends on several factors, including the nature of the protein, the concentration of the surfactant, and the specific characteristics of the sorbitan ester, such as the length and saturation of its fatty acid chains. These surfactants are commonly employed in biopharmaceutical formulations to protect therapeutic proteins from stresses encountered during manufacturing, storage, and transportation.

Complexation with Starch Molecules and Anti-Aging Effects in Material Systems

In material systems, particularly those containing starch, sorbitan esters are known to exhibit anti-aging effects by retarding a process known as retrogradation. researchgate.netlu.sedaneshyari.com Starch retrogradation is a primary cause of staling in baked goods and is characterized by the recrystallization of starch molecules, leading to a firmer and less desirable texture. engrain.us

The mechanism behind the anti-staling effect of sorbitan esters involves the formation of inclusion complexes with amylose (B160209), a linear component of starch. During the gelatinization of starch in the presence of water and heat, the crystalline structure of the starch granules is disrupted, and amylose leaches out. As the system cools, these linear amylose chains tend to reassociate and form a crystalline network, contributing to the firming of the product.

Sorbitan esters, with their lipophilic fatty acid tails, can interact with the helical structure of amylose, forming a complex that inhibits the reassociation of amylose chains. cerealsgrains.org This complex formation effectively reduces the amount of free amylose available for retrogradation, thereby slowing down the staling process and extending the shelf life of starch-based products. The ability of a sorbitan ester to form these complexes is influenced by the chain length and saturation of its fatty acid moiety.

Contribution to Specialized Formulations and Functional Materials

Research into Rust Preventive Compositions Utilizing Sorbitan Esters

This compound, also referred to as sorbitan trimyristate, has been identified as a component in rust-preventive oil compositions. These formulations are designed to protect metallic surfaces from corrosion when in contact with aqueous fluids. The inclusion of sorbitan esters in these compositions is due to their properties as nonionic surfactants and emulsifiers, which contribute to the formation of a stable, protective film on the metal surface.

The general principle behind the use of sorbitan esters in rust prevention is their ability to function as corrosion inhibitors. They can be adsorbed onto the metal surface, creating a barrier that isolates the metal from the corrosive environment. researchgate.net In some formulations, a mixture of a sorbitan fatty acid ester and a polyoxyethylene derivative of a sorbitan fatty acid ester is used to enhance the corrosion-inhibiting properties. google.comgoogle.com

The effectiveness of these rust preventive compositions can be evaluated through various performance tests that assess their ability to prevent rust formation under specific conditions. The concentration and type of sorbitan ester used can be optimized to achieve the desired level of rust prevention for different types of metals and environmental conditions.

Rheological Modulation and Network Formation in Formulated Systems

The viscoelastic behavior of formulations containing sorbitan esters can be characterized by techniques such as oscillation stress sweep tests and creep recovery tests. researchgate.net These studies have demonstrated that emulsions formulated with sorbitan esters often exhibit pseudoplastic and viscoelastic properties. researchgate.net The ability of sorbitan esters to influence the network structure within a formulation makes them valuable ingredients for controlling the flow and mechanical properties of a wide range of products.

Theoretical and Mechanistic Investigations of Sorbitan Ester Behavior

Elucidation of Molecular Interactions in Surfactant Systems

The functionality of sorbitan (B8754009) esters as surfactants is fundamentally governed by the molecular interactions at interfaces, such as water-oil interfaces. These interactions dictate the surfactant's ability to stabilize emulsions and foams. The hydrophobic fatty acid tail and the hydrophilic sorbitan headgroup are the primary determinants of these interactions.

Research on various sorbitan monoesters, including Sorbitan monolaurate (Span 20), Sorbitan monopalmitate (Span 40), Sorbitan monostearate (Span 60), and Sorbitan monooleate (Span 80), has provided insights into their interfacial properties. The critical micelle concentration (CMC), which is the concentration at which surfactant molecules begin to form micelles, is a key parameter in understanding these interactions. The CMC values are influenced by the length and saturation of the fatty acid chain. For instance, sorbitan esters with shorter fatty acid chains, like Sorbitan monolaurate, tend to have higher CMC values compared to those with longer chains. nih.gov

The table below presents the Critical Micelle Concentration (CMC) for several common sorbitan esters.

Surfactant NameFatty Acid ChainCMC (mM)
Sorbitan Monolaurate (Span 20)Lauric Acid (C12)0.05 - 0.1
Sorbitan Monostearate (Span 60)Stearic Acid (C18)0.03 - 0.1
Sorbitan Monooleate (Span 80)Oleic Acid (C18, unsaturated)Not explicitly found

Note: CMC values can vary depending on the experimental conditions such as temperature and the nature of the solvent. alfa-chemistry.com

The interfacial tension at the CMC (γcmc) is another critical parameter. Studies have shown that as the hydrophobicity of the sorbitan monoester increases (i.e., with a longer fatty acid chain), the γcmc at a water-hydrocarbon interface is slightly lowered. nih.gov Furthermore, the area occupied by each molecule at the interface (Acmc) is also influenced by the surfactant's structure, with unsaturated fatty acid chains like in Sorbitan monooleate leading to a larger molecular area. nih.gov

Molecular dynamics simulations have been employed to provide a molecular-level understanding of the interactions of sorbitan esters. These simulations help in visualizing the orientation and conformation of surfactant molecules at interfaces and within micelles, offering insights into the forces driving self-assembly and emulsion stabilization. nih.govrug.nl

Development of Structure-Function Relationships in Sorbitan Ester Design

The design of sorbitan esters with specific functionalities relies on understanding the relationship between their molecular structure and their performance as surfactants. The primary structural variables in sorbitan esters are the nature of the fatty acid (length, saturation) and the degree of esterification.

The Hydrophilic-Lipophilic Balance (HLB) is a semi-empirical scale that quantifies the degree to which a surfactant is hydrophilic or lipophilic. The HLB value is a crucial parameter in selecting the appropriate sorbitan ester for a specific application, such as forming a water-in-oil (W/O) or oil-in-water (O/W) emulsion. Sorbitan esters, being generally lipophilic, have low HLB values. ankara.edu.tr

The following table illustrates the relationship between the fatty acid component and the corresponding HLB value for some common sorbitan esters.

Surfactant NameFatty AcidHLB Value
Sorbitan Monolaurate (Span 20)Lauric Acid8.6
Sorbitan Monopalmitate (Span 40)Palmitic Acid6.7
Sorbitan Monostearate (Span 60)Stearic Acid4.7
Sorbitan TristearateStearic Acid2.1
Sorbitan Monooleate (Span 80)Oleic Acid4.3
Sorbitan TrioleateOleic Acid1.8

Data sourced from various chemical suppliers and literature. huanachemical.com

As the length of the saturated fatty acid chain increases, the HLB value decreases, indicating a more lipophilic character. epa.gov For instance, Sorbitan monostearate (C18) has a lower HLB than Sorbitan monopalmitate (C16) and Sorbitan monolaurate (C12). The degree of esterification also significantly impacts the HLB; for example, Sorbitan tristearate has a much lower HLB than Sorbitan monostearate. The presence of unsaturation in the fatty acid chain, as in Sorbitan monooleate, also influences the HLB and the packing of the surfactant molecules at interfaces. frontiersin.org

Thermodynamic Modeling of Phase Equilibria Involving Sorbitan Esters and Related Lipids

Thermodynamic modeling is a powerful tool for predicting and understanding the phase behavior of systems containing sorbitan esters. This is particularly important for designing and controlling processes such as emulsification, crystallization, and the formulation of lipid-based drug delivery systems.

The thermodynamics of micellization provide valuable information about the spontaneity and driving forces of micelle formation. The standard Gibbs free energy of micellization (ΔG°mic), enthalpy of micellization (ΔH°mic), and entropy of micellization (ΔS°mic) can be determined from the temperature dependence of the CMC. For nonionic surfactants like sorbitan esters, micellization is typically an entropy-driven process at lower temperatures, with the hydrophobic effect playing a major role. scispace.com As the temperature increases, the CMC of some nonionic surfactants initially decreases and then increases. semanticscholar.org

The table below presents thermodynamic parameters for the micellization of a representative nonionic surfactant, Sorbitan monolaurate (Span 20), in an aqueous solution.

Thermodynamic ParameterValue
Standard Gibbs Free Energy of Micellization (ΔG°mic)Negative (spontaneous process)
Standard Enthalpy of Micellization (ΔH°mic)Can be positive or negative depending on temperature
Standard Entropy of Micellization (ΔS°mic)Generally positive

Note: The specific values of these parameters are dependent on temperature and the specific sorbitan ester.

Phase diagrams are essential for visualizing the phase behavior of mixtures of sorbitan esters with other components like oil and water. Ternary phase diagrams can be constructed to identify regions of stability for different phases, such as microemulsions, liquid crystals, and coarse emulsions. researchgate.netptfarm.pl These diagrams are invaluable for formulation scientists in developing stable and effective products. The construction of these diagrams often involves experimental observation, but thermodynamic models can be used to predict and extend the phase behavior to different conditions of temperature and composition.

Q & A

Basic Research Questions

Q. How can researchers determine the purity and structural integrity of synthesized sorbitan tritetradecanoate?

  • Methodological Answer : Use a combination of analytical techniques such as nuclear magnetic resonance (NMR) for confirming esterification (e.g., disappearance of hydroxyl peaks from sorbitan), infrared spectroscopy (IR) to identify ester carbonyl stretches (~1730 cm⁻¹), and mass spectrometry (MS) for molecular weight validation. Quantify purity via high-performance liquid chromatography (HPLC) with a C18 column and UV detection. Cross-reference protocols from analogous sorbitan esters (e.g., sorbitan stearate) to optimize separation conditions .

Q. What spectroscopic and chromatographic methods are optimal for characterizing sorbitan tritetradecanoate’s physicochemical properties?

  • Methodological Answer : Employ differential scanning calorimetry (DSC) to analyze melting behavior, dynamic light scattering (DLS) for micelle size distribution in surfactant applications, and gas chromatography (GC) to quantify residual fatty acid precursors. Compare retention indices with structurally similar esters to validate results. For solubility studies, use phase diagrams to map hydrophilic-lipophilic balance (HLB) in emulsions .

Q. How should researchers design experiments to assess the surfactant efficacy of sorbitan tritetradecanoate?

  • Methodological Answer : Use a factorial design to test variables such as concentration, temperature, and pH. Measure critical micelle concentration (CMC) via surface tension assays (e.g., pendant drop method). Compare emulsification stability against commercial sorbitan esters (e.g., Span® 40) under controlled shear conditions. Include negative controls (e.g., solvent-only) to isolate compound-specific effects .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on sorbitan tritetradecanoate’s physicochemical properties across studies?

  • Methodological Answer : Conduct a systematic review to identify variables causing discrepancies (e.g., synthesis protocols, purity thresholds). Use meta-analysis to statistically aggregate data, applying sensitivity analysis to exclude outliers. For example, discrepancies in melting points may arise from polymorphic forms—characterize crystalline vs. amorphous phases via X-ray diffraction (XRD) . Validate findings with independent replication studies .

Q. What strategies are effective for extrapolating toxicity or environmental impact data from structurally related sorbitan esters?

  • Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models to predict acute aquatic toxicity based on logP values and ester chain length. Validate predictions with in vitro assays (e.g., Daphnia magna immobilization tests). Use read-across methodologies under REACH guidelines, leveraging existing data for sorbitan stearate (CAS 1338-41-6) while accounting for differences in bioavailability due to tetradecanoate’s longer alkyl chain .

Q. How can researchers optimize sorbitan tritetradecanoate’s stability in formulation matrices under varying storage conditions?

  • Methodological Answer : Design accelerated stability studies (e.g., 40°C/75% RH for 6 months) with periodic sampling. Monitor degradation via HPLC-UV and track oxidation products (e.g., peroxides) using thiobarbituric acid reactive substances (TBARS) assays. Apply response surface methodology (RSM) to model interactions between antioxidants (e.g., BHT), pH, and temperature. Cross-validate with Arrhenius kinetics to predict shelf life .

Q. What computational approaches are suitable for predicting sorbitan tritetradecanoate’s interactions with biomolecules in drug delivery systems?

  • Methodological Answer : Perform molecular dynamics (MD) simulations to study micelle-protein interactions (e.g., with albumin). Use docking software (AutoDock Vina) to model binding affinities at active sites. Validate predictions with isothermal titration calorimetry (ITC) to quantify thermodynamic parameters (ΔH, ΔS). Compare results with experimental data from similar nonionic surfactants .

Data Management and Literature Review

Q. How should researchers conduct a literature review when primary studies on sorbitan tritetradecanoate are limited?

  • Methodological Answer : Expand searches to include broader classes (e.g., "sorbitan esters" OR "nonionic surfactants") in databases like SciFinder or Web of Science. Use citation chaining to trace foundational studies. For regulatory data, consult REACH dossiers (ECHA) and prioritize peer-reviewed journals over patents. Create a comparative table of physicochemical properties (e.g., HLB, CMC) for analogous esters to identify research gaps .

Q. What statistical methods are appropriate for analyzing batch-to-batch variability in sorbitan tritetradecanoate synthesis?

  • Methodological Answer : Apply multivariate analysis of variance (MANOVA) to assess variability in yield, purity, and particle size across batches. Use principal component analysis (PCA) to identify key factors (e.g., reaction time, catalyst loading) driving variability. For quality control, establish acceptance criteria based on process capability indices (Cpk) and validate with control charts .

Tables for Reference

Property Analytical Method Key Parameters
PurityHPLC-UVRetention time, peak area (>98%)
Micelle SizeDynamic Light Scattering (DLS)Z-average (nm), polydispersity index (PDI)
Thermal StabilityDifferential Scanning Calorimetry (DSC)Melting onset (°C), enthalpy (ΔH)
Toxicity PredictionQSAR ModelslogP, EC50 (mg/L) for Daphnia magna

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